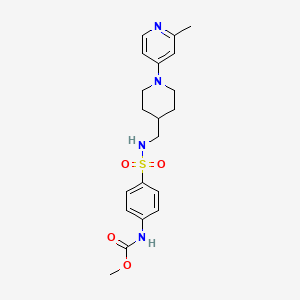![molecular formula C13H16N4OS B2429009 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034549-46-5](/img/structure/B2429009.png)
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydropyrazolo[1,5-a]pyridine core fused with a thiophen-2-ylmethyl urea moiety, making it a subject of study for its chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of diazafulvenium methides with various scaffolds to form the tetrahydropyrazolo[1,5-a]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes involved.
化学反応の分析
Types of Reactions
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the thiophen-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
作用機序
The mechanism of action of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the androgen receptor, thereby blocking the signaling pathways that promote cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused steroids: These compounds share a similar core structure but differ in their functional groups and biological activities.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol: Another related compound with different substituents that affect its chemical reactivity and applications.
Uniqueness
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of the tetrahydropyrazolo[1,5-a]pyridine core and the thiophen-2-ylmethyl urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-3,5,7,10H,4,6,8-9H2,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBZKLWVLNJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2428930.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)



![8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428942.png)


![Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B2428947.png)

